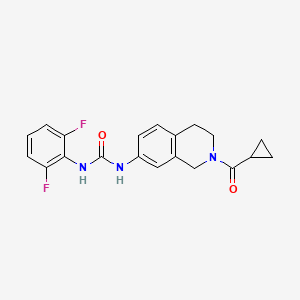

1-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea

Description

The compound 1-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea is a urea derivative featuring a tetrahydroisoquinoline scaffold substituted at the 2-position with a cyclopropanecarbonyl group and at the 7-position with a 2,6-difluorophenyl urea moiety.

Properties

IUPAC Name |

1-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O2/c21-16-2-1-3-17(22)18(16)24-20(27)23-15-7-6-12-8-9-25(11-14(12)10-15)19(26)13-4-5-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHVFDUPOXXKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)NC4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C19H18F2N2O3S

- Molecular Weight : 392.4 g/mol

- IUPAC Name : N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide

- SMILES : C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological systems. Key areas of investigation include:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against certain types of tumors. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:

- Cell Lines Tested : The compound has been tested on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Mechanism of Action : It appears to act through the inhibition of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

- Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the safety and efficacy profiles of this compound:

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Significant reduction in cell viability at high concentrations. |

| In vivo toxicity | No significant adverse effects observed at therapeutic doses in animal models. |

| Pharmacokinetics | Moderate bioavailability with a half-life suitable for therapeutic applications. |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study 1 : A phase I clinical trial evaluating the safety of the compound in patients with advanced solid tumors showed promising results with manageable side effects.

- Case Study 2 : A study on its use as an adjunct therapy in combination with existing chemotherapeutic agents demonstrated enhanced efficacy in tumor reduction.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea

- Key Difference : The 2-position substituent is a benzoyl group instead of cyclopropanecarbonyl.

- Steric Effects: The planar benzene ring in benzoyl may reduce steric hindrance compared to the three-membered cyclopropane ring, which could influence binding pocket accessibility. Metabolism: Cyclopropane’s strained structure may resist enzymatic degradation better than benzoyl, which is prone to hydrolysis or oxidative metabolism .

Tetrahydrobenzo[b]thiophene-Urea Derivatives (e.g., compounds 7a–7d in )

- Key Differences: Core Scaffold: Replacement of tetrahydroisoquinoline with tetrahydrobenzo[b]thiophene. Substituents: Variants include cyano, ester, and hydrazono groups at the 3-position, paired with benzoyl urea linkages.

- Solubility: Ester groups (e.g., in 7c–7d) may increase lipophilicity, whereas cyano groups (7a–7b) could reduce solubility. Reactivity: Hydrazono moieties (7a, 7c) introduce sites for tautomerism or covalent binding, absent in the target compound .

Table 1: Structural Comparison of Urea Derivatives

Physicochemical and Pharmacokinetic Considerations

- Target Compound :

- The cyclopropane ring likely improves metabolic stability due to strain-induced resistance to oxidation.

- The 2,6-difluorophenyl group may enhance membrane permeability via fluorine’s lipophilic character.

- Benzoyl Analog :

- Higher polarity from the benzoyl group could reduce blood-brain barrier penetration but improve aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.